molecular formula C16H17NO B270216 N-benzyl-3,5-dimethylbenzamide

N-benzyl-3,5-dimethylbenzamide

Cat. No. B270216
M. Wt: 239.31 g/mol
InChI Key: JICBSZOONZHKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3,5-dimethylbenzamide, also known as N-(benzyl)-3,5-dimethylbenzamide, is a synthetic compound with the molecular formula C16H17NO. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide can exert various biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. It has also been reported to exhibit cytotoxic effects against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to possess a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.

Future Directions

There are several potential future directions for research on N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields such as pharmacology and organic synthesis. Finally, investigations into the pharmacokinetic and toxicological properties of this compound are needed to better understand its potential as a drug candidate.
In conclusion, N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its relatively simple synthesis method and wide range of biological activities make it a versatile tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide can be achieved through several methods. One of the most commonly used methods involves the reaction between 3,5-dimethylbenzoic acid and benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-3,5-dimethylbenzamidebenzyl-3,5-dimethylbenzamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules.

properties

Product Name

N-benzyl-3,5-dimethylbenzamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3,5-dimethylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

JICBSZOONZHKLU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

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